Tolycaine-d10 Hydrochloride Tolycaine-d10 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201757
InChI:
SMILES:
Molecular Formula: C₁₅H₁₃D₁₀ClN₂O₃
Molecular Weight: 324.87

Tolycaine-d10 Hydrochloride

CAS No.:

Cat. No.: VC0201757

Molecular Formula: C₁₅H₁₃D₁₀ClN₂O₃

Molecular Weight: 324.87

* For research use only. Not for human or veterinary use.

Tolycaine-d10 Hydrochloride -

Specification

Molecular Formula C₁₅H₁₃D₁₀ClN₂O₃
Molecular Weight 324.87

Introduction

Chemical Composition and Structure

Tolycaine-d10 Hydrochloride is a deuterated analog of tolycaine, an amide local anesthetic. The compound incorporates ten deuterium atoms in place of hydrogen atoms, which significantly alters its mass spectral properties while maintaining similar chemical behavior to non-deuterated tolycaine.

Molecular Properties

The chemical composition of Tolycaine-d10 Hydrochloride reveals specific structural characteristics that contribute to its pharmaceutical and analytical utility. Available data indicates a precise molecular identity:

PropertyValue
Molecular FormulaC15H13D10ClN2O3
Molecular Weight324.87 g/mol
IUPAC Namemethyl 2-[[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetyl]amino]-3-methylbenzoate;hydrochloride
Physical FormNeat (pure compound)
Purity Standard>95% (HPLC)

The molecular structure features deuterium substitution at specific positions, primarily on the ethyl groups attached to the nitrogen atom, as indicated by the SMILES notation available in chemical databases .

Structural Characteristics

Tolycaine-d10 Hydrochloride maintains the core structure of tolycaine, which includes an amide linkage connecting an aromatic ring system to an amino group. The deuteration pattern specifically targets the ethyl groups, resulting in bis(1,1,2,2,2-pentadeuterioethyl)amino substitution . This strategic deuteration enables precise identification and quantification in analytical applications while preserving the compound's pharmaceutical activity.

Pharmacological Properties

Tolycaine-d10 Hydrochloride exhibits pharmacological properties consistent with its classification as an amide local anesthetic, though its primary application lies in analytical chemistry rather than direct therapeutic use.

Mechanism of Action

ApplicationDescription
Local AnesthesiaUsed for pain alleviation during medical procedures
Dental ProceduresParticularly valuable for dental injections and minor surgical interventions
Research ApplicationsEmployed in pharmacokinetic studies and drug metabolism investigations

Analytical Applications and Significance

The primary significance of Tolycaine-d10 Hydrochloride lies in its analytical applications, particularly in pharmaceutical research and development.

Role in Pharmacokinetic Studies

Deuterated compounds have become essential tools in pharmaceutical research due to their unique properties:

  • The deuterium-labeled version serves as an ideal internal standard for quantitative analysis

  • Mass spectrometric techniques can readily distinguish between deuterated and non-deuterated forms

  • Metabolic studies benefit from tracking the deuterated compound through biological systems

Reference Standard Applications

Tolycaine-d10 Hydrochloride is categorized as an API (Active Pharmaceutical Ingredient) reference standard, highlighting its importance in analytical chemistry:

Reference Standard TypeApplication
Quantitative AnalysisUsed for calibration in pharmaceutical quality control
Method DevelopmentEmployed in the development of analytical methods for tolycaine detection
Stability StudiesServes as a reference in pharmaceutical stability investigations

The compound's specific deuteration pattern makes it particularly valuable for liquid chromatography-mass spectrometry (LC-MS) applications, where its distinct isotopic signature allows for accurate quantification and identification.

Synthesis and Production Considerations

The production of Tolycaine-d10 Hydrochloride requires specialized approaches to achieve the desired deuteration pattern while maintaining pharmaceutical purity.

Quality ParameterStandard Method
Chemical PurityHPLC analysis (>95%)
Isotopic PurityMass spectrometry
Structural VerificationNMR spectroscopy

As a reference standard, Tolycaine-d10 Hydrochloride may be subject to specific regulatory controls:

Regulatory AspectDetails
Controlled StatusMay require additional documentation for purchase
Research UseDesignated for laboratory research use only
TransportationSubject to chemical transportation regulations

Research Applications

The deuterated nature of Tolycaine-d10 Hydrochloride provides significant advantages in various research contexts.

Mass Spectrometric Analysis

In mass spectrometry-based analytical methods, deuterated internal standards offer several advantages:

  • Clear separation from the non-deuterated analyte in mass spectra

  • Similar chromatographic behavior to the target compound

  • Compensation for matrix effects and ionization variability

Metabolic Studies

Deuterated compounds like Tolycaine-d10 Hydrochloride enable researchers to:

  • Track metabolic transformations with greater precision

  • Distinguish between endogenous and exogenous compounds

  • Investigate the pharmacokinetic profile of the parent drug

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